molecular formula C23H25N3O5 B606068 (R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one

(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one

Katalognummer: B606068
Molekulargewicht: 423.5 g/mol
InChI-Schlüssel: BRYUNLVJDCMANZ-UKRRQHHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of BI 1002494 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the napthyridinyl core, followed by the attachment of the trimethoxyphenyl group and the pyrrolidinone moiety .

Analyse Chemischer Reaktionen

BI 1002494 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.

    Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Übliche Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Preliminary studies indicate that compounds similar to (R)-4-((R)-1-((7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one exhibit various biological activities:

  • Phosphodiesterase Inhibition : This compound may act as a phosphodiesterase inhibitor, which is crucial for regulating cyclic nucleotide levels in cells. Such inhibition can enhance signaling pathways involved in learning and memory processes, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease .
  • Anticancer Activity : The structural components of this compound suggest potential anticancer properties. Similar naphthyridine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Neuroprotective Effects : The presence of trimethoxyphenyl groups may contribute to neuroprotective effects, potentially offering therapeutic benefits in conditions such as Parkinson's disease or other neurodegenerative disorders .

Synthesis Pathways

The synthesis of this compound can be approached through several methodologies:

  • Naphthyridine Derivative Formation : Utilizing starting materials such as 3,4,5-trimethoxyphenol and appropriate naphthyridine precursors allows for the construction of the naphthyridine moiety through electrophilic substitution reactions.
  • Pyrrolidinone Core Assembly : The pyrrolidinone structure can be synthesized via cyclization reactions involving amino acids or related derivatives.
  • Functional Group Modifications : Various functional group transformations can enhance the biological activity or alter pharmacokinetic properties of the compound.

Case Study 1: Phosphodiesterase 5 Inhibitors

Research has identified novel compounds based on naphthyridine scaffolds that effectively inhibit phosphodiesterase 5 (PDE5), which is associated with cognitive enhancement in Alzheimer's disease models . These studies highlight the importance of structural modifications to improve solubility and potency.

Case Study 2: Monoamine Oxidase Inhibition

Recent investigations into benzo[b][1,6]naphthyridine derivatives have demonstrated their potential as monoamine oxidase inhibitors (MAOIs), which are relevant for treating depression and anxiety disorders . The structural similarities between these derivatives and this compound suggest that it may also exhibit similar inhibitory properties.

Wirkmechanismus

BI 1002494 exerts its effects by inhibiting spleen tyrosine kinase, a key enzyme involved in signal transduction for various immunoreceptor pathways. The compound binds to the active site of spleen tyrosine kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways, leading to reduced cellular responses such as degranulation of mast cells and basophils .

Vergleich Mit ähnlichen Verbindungen

BI 1002494 ist einzigartig in seiner hohen Potenz und Selektivität für die Milz-Tyrosinkinase. Ähnliche Verbindungen umfassen:

BI 1002494 zeichnet sich durch seine hervorragenden physikalisch-chemischen Eigenschaften, hohe Löslichkeit, metabolische Stabilität und geringe Toxizität aus, was es zu einem wertvollen Werkzeug für die Erforschung der Funktionen der Milz-Tyrosinkinase macht .

Biologische Aktivität

(R)-4-((R)-1-((7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in cancer research. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C23H25N3O5C_{23}H_{25}N_{3}O_{5} . Its structure includes a pyrrolidinone ring and a naphthyridine moiety substituted with a 3,4,5-trimethoxyphenyl group. This unique combination of structural features is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro evaluations indicated that it exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A2780 (ovarian cancer), and HT29 (colon cancer). The IC50 values for these cell lines were reported to range from 0.10 to 4.16 μM .

Mechanisms of Action:

  • Inhibition of Tubulin Polymerization: The compound has been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest and apoptosis in cancer cells .
  • Kinase Inhibition: It also inhibits multiple oncogenic kinases, which are involved in tumor growth and progression. Specifically, it demonstrated binding affinities for CDK-2 and EGFR proteins through molecular docking studies .
  • Induction of Apoptosis: Mechanistic studies revealed that the compound induces early apoptosis in MCF-7 cells by activating pathways associated with mitochondrial dysfunction and reactive oxygen species (ROS) production .

Study 1: Cytotoxicity Evaluation

A study conducted on various derivatives of the compound showed that specific modifications could enhance its cytotoxicity. Compounds derived from the parent structure displayed IC50 values ranging from 0.52 to 6.26 μM against MCF-7/ADR cells, indicating a promising therapeutic index .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms by which the compound exerts its effects. It was found to induce pre-G1 and G2/M cell cycle arrest in MCF-7 cells, confirming its potential as a chemotherapeutic agent . The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

Data Table: Summary of Biological Activities

Activity Cell Line IC50 (μM) Mechanism
CytotoxicityMCF-70.10 - 4.16Inhibition of tubulin polymerization
Kinase InhibitionVarious-Inhibition of CDK-2, EGFR
Apoptosis InductionMCF-7-ROS production and mitochondrial pathway

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one, and how can stereochemical purity be ensured?

  • Synthesis Steps : The compound’s synthesis likely involves coupling a 3,4,5-trimethoxyphenyl-substituted 1,6-naphthyridine core with a chiral pyrrolidinone moiety. Key steps include:

  • Grignard Reagent Use : For constructing the naphthyridine ring, Grignard reactions (e.g., alkylation of pyridine derivatives) are commonly employed .
  • Chiral Resolution : Asymmetric induction via chiral auxiliaries or catalysts ensures the (R,R)-configuration. Techniques like chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) confirm enantiomeric purity .
    • Validation : Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography can validate stereochemistry .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structural integrity?

  • Primary Techniques :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. 1^1H-1^1H COSY and HSQC resolve coupling patterns and quaternary carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, especially for the methoxy-rich aromatic system.
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches in the pyrrolidinone ring (~1700 cm1^{-1}) and ether linkages .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Hazard Mitigation :

  • Acute Toxicity : Wear nitrile gloves and eye protection due to potential dermal/ocular irritation (Category 4 hazards for similar pyrrolidinones) .
  • Inhalation Risks : Use fume hoods during synthesis; monitor for respiratory distress. First aid includes immediate fresh air exposure and medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC50_{50} values in cancer assays)?

  • Methodological Adjustments :

  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to minimize variability .
  • Purity Verification : Impurities (e.g., stereoisomers) can skew results. Re-evaluate compound purity via HPLC and retest .
  • Mechanistic Profiling : Combine apoptosis assays (Annexin V staining) with kinase inhibition screens to identify off-target effects .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility.
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to improve plasma stability .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of trimethoxy groups) .

Q. How can computational models predict this compound’s binding affinity for novel targets (e.g., tubulin or kinase inhibitors)?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against crystallized targets (e.g., β-tubulin PDB: 1SA0).
  • QSAR Modeling : Train models on pyrrolidinone/naphthyridine derivatives with known bioactivity to predict SAR trends .
  • MD Simulations : Simulate binding dynamics over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with trimethoxyphenyl) .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action when traditional assays are inconclusive?

  • Multi-Omics Integration :

  • Transcriptomics : RNA-seq of treated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle).
  • Proteomics : SILAC-based quantification to track protein phosphorylation changes .
  • Chemical Proteomics : Use affinity probes (e.g., biotinylated analogs) to pull down interacting proteins .

Q. Data Contradiction Analysis

Q. Why might synthetic yields vary significantly between reported methods (e.g., 52% vs. 70%)?

  • Key Factors :

  • Reagent Quality : Trace moisture in Grignard reagents (e.g., 4-fluorobenzylmagnesium chloride) reduces yields. Use freshly activated molecular sieves .
  • Temperature Control : Exothermic reactions (e.g., coupling steps) require precise cooling to avoid side products .
  • Workup Efficiency : Incomplete extraction of polar byproducts (e.g., unreacted naphthyridine intermediates) lowers isolated yields .

Q. Methodological Tables

Parameter Optimal Condition Reference
Chiral ResolutionChiralpak AD-H column, hexane:isopropanol (90:10)
NMR SolventDMSO-d6_6 (for solubility of aromatic cores)
LC-MS IonizationESI+ at 3.5 kV, m/z range 500–800

Q. Key Notes

  • Advanced questions emphasize mechanistic and translational research, while basic questions focus on synthesis and characterization.

Eigenschaften

IUPAC Name

(4R)-4-[(1R)-1-[[7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-13(15-10-21(27)25-12-15)31-23-16-6-5-7-24-18(16)11-17(26-23)14-8-19(28-2)22(30-4)20(9-14)29-3/h5-9,11,13,15H,10,12H2,1-4H3,(H,25,27)/t13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYUNLVJDCMANZ-UKRRQHHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(=O)NC1)OC2=C3C=CC=NC3=CC(=N2)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1CC(=O)NC1)OC2=C3C=CC=NC3=CC(=N2)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one
Methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one
Methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one
Methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one
Methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one
Methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.